4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide

Übersicht

Beschreibung

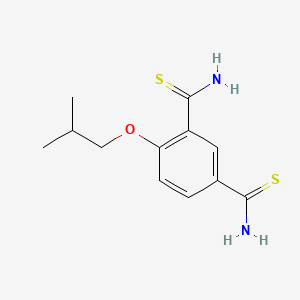

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide is an organic compound that belongs to the class of aromatic thioamides This compound is characterized by the presence of a benzene ring substituted with a 2-methylpropoxy group and two thioamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide typically involves the reaction of 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide undergoes various chemical reactions, including:

Oxidation: The thioamide groups can be oxidized to sulfonamides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in an acidic medium.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products

Oxidation: Sulfonamides

Reduction: Amines

Substitution: Nitro or halogenated derivatives of the original compound

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide exhibit antimicrobial properties. Studies have shown that derivatives of benzenedicarbothioamides can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Cancer Research

There is emerging evidence that compounds with similar structures may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through the modulation of cellular signaling pathways. For instance, the inhibition of specific kinases has been observed in related compounds .

Neuroprotective Effects

Some studies suggest that derivatives of this compound can protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to the ability of these compounds to scavenge free radicals and modulate inflammatory responses .

Materials Science Applications

Polymer Chemistry

this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research on similar compounds indicates their use in creating high-performance materials for automotive and aerospace applications .

Nanotechnology

In nanotechnology, this compound may serve as a precursor for synthesizing nanoparticles with specific functionalities. The ability to modify surface properties through chemical functionalization allows for tailored applications in drug delivery systems and biosensors .

Environmental Applications

Pollutant Removal

The compound's ability to form complexes with heavy metals suggests potential applications in environmental remediation. Studies have demonstrated that similar thiol-based compounds can effectively remove contaminants from water sources through adsorption processes .

Biodegradability Studies

Research into the environmental impact of chemical compounds is crucial. Preliminary studies indicate that this compound may undergo biodegradation under specific conditions, making it a candidate for eco-friendly applications in various industrial processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzenedicarbothioamide derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced bioactivity, paving the way for future drug development.

Case Study 2: Polymer Application

In an experiment focused on polymer composites, the introduction of this compound into a polycarbonate matrix led to improved mechanical strength and thermal resistance. This case exemplifies how chemical modifications can lead to superior material properties.

Wirkmechanismus

The mechanism of action of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and apoptosis, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile: Similar structure but with nitrile groups instead of thioamides.

4-(2-Methylpropoxy)-1,3-benzenedicarboxylic acid: Contains carboxylic acid groups instead of thioamides.

4-(2-Methylpropoxy)-1,3-benzenedicarboxamide: Features amide groups in place of thioamides.

Uniqueness

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide is unique due to the presence of thioamide groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The thioamide functionality allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide, a compound with the CAS number 1330632-46-6, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative effects, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula: C13H17N2O2S2

- Molecular Weight: 299.41 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has demonstrated antiproliferative effects against several cancer cell lines. Notably:

- Cancer Cell Lines Tested:

- HeLa (cervical cancer)

- A549 (lung cancer)

The results from cytotoxicity assays indicate that the compound has an IC50 value of approximately 70 µg/mL against HeLa cells and 80 µg/mL against A549 cells. This suggests a moderate level of activity that warrants further investigation into its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Protein Synthesis: The compound may interfere with bacterial ribosomal function, leading to reduced protein synthesis.

- Induction of Apoptosis in Cancer Cells: In cancer models, it has been observed to activate apoptotic pathways, possibly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Case Study 1: A study involving the treatment of Staphylococcus aureus infections in vitro demonstrated that the compound significantly reduced bacterial viability compared to control groups. This study highlights its potential application in treating resistant strains.

- Case Study 2: Research on HeLa cell lines treated with varying concentrations of the compound revealed a dose-dependent response in cell viability, indicating its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

4-(2-methylpropoxy)benzene-1,3-dicarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS2/c1-7(2)6-15-10-4-3-8(11(13)16)5-9(10)12(14)17/h3-5,7H,6H2,1-2H3,(H2,13,16)(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSLBTBUAGKOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=S)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243868 | |

| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330632-46-6 | |

| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330632-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.